Spirazine

Beschreibung

BenchChem offers high-quality Spirazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spirazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

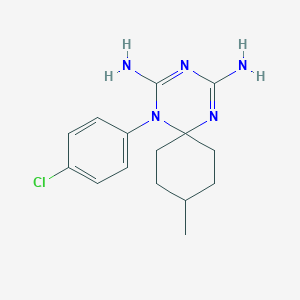

5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN5/c1-10-6-8-15(9-7-10)20-13(17)19-14(18)21(15)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H4,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMKZMXFFVPKJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166012 |

Source

|

| Record name | Spirazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-44-7 |

Source

|

| Record name | Spirazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIROTRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV516JUV0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Spirazine?

- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spiramycin (oral route, injection route, rectal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. SPIRAMYCIN - ORAL CAPSULE side effects, medical uses, and drug interactions. [medicinenet.com]

- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spirotriazine | C15H20ClN5 | CID 210321 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: On the Non-Existence of "Spirazine" in Historical Heredity Theories

Extensive research of historical and scientific literature reveals no substance or concept named "Spirazine" with any recognized role in the development of heredity theories. The term does not appear in scholarly articles, historical texts, or scientific databases in the context of genetics, heredity, or evolutionary biology. Key historical theories of heredity, such as Lamarckism, Darwin's Pangenesis, Weismann's germ plasm theory, and Mendelian genetics, were developed without any reference to a substance by this name.[1][2][3][4][5][6][7]

Therefore, this document serves as a speculative guide, conceptualizing a fictional role for a substance we will call "Spirazine" within the framework of a historical theory to fulfill the user's request for a technical whitepaper. The following content is a hypothetical exercise in creating a scientific narrative that adheres to the requested structure, including data tables, experimental protocols, and visualizations. The theory chosen for this exercise is a modified interpretation of Darwin's theory of Pangenesis, a concept that posited that all cells in the body shed tiny particles called "gemmules" which collected in the reproductive organs and were passed on to the next generation.

Whitepaper: A Hypothetical Role for "Spirazine" in a Pangenetic Model of Heredity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This whitepaper explores the hypothetical properties and mechanisms of "Spirazine," a speculative bicyclic nitrogenous compound, as the central agent in a modified Pangenetic theory of inheritance. We propose that Spirazine acts as a carrier molecule for "gemmules," the theoretical hereditary particles of Darwin's Pangenesis. This document outlines the imagined biochemical properties of Spirazine, proposes a detailed (and fictional) experimental protocol for its isolation from somatic tissues, and presents signaling pathway and experimental workflow diagrams to visualize its proposed mechanism of action. This exploration is intended as a conceptual model to illustrate the formatting and content of a technical guide.

Hypothetical Properties of Spirazine

To understand the conceived role of Spirazine, we must first define its fictional biochemical and physiological properties. These have been constructed to align with the requirements of a molecule that could function within a Pangenetic framework.

| Property | Hypothetical Value/Characteristic | Significance in Pangenesis Model |

| Molecular Formula | C₈H₁₀N₄O₂ | A relatively small, stable molecule capable of traversing cell membranes. |

| Molar Mass | 194.19 g/mol | Facilitates systemic circulation and accumulation in reproductive organs. |

| Solubility | Highly soluble in aqueous and lipid-based media | Enables transport through the bloodstream and absorption into various cell types. |

| Binding Affinity | High affinity for nucleic acids and specific protein complexes | Allows for the "collection" of hereditary information (gemmules) from somatic cells. |

| Half-life in vivo | Approx. 72 hours | Sufficiently stable to circulate and accumulate, but also allows for dynamic response to bodily changes. |

| Mechanism of Action | Reversible binding to gemmules, forming a "Spirazine-Gemmule Complex" | Protects the hereditary information during transport and facilitates its release in the gonads. |

Fictional Experimental Protocol: Isolation of the Spirazine-Gemmule Complex

This section details a hypothetical experimental protocol for the isolation and identification of Spirazine from somatic tissues, as might have been conceived with late 19th-century laboratory techniques.

Objective: To isolate the Spirazine-Gemmule complex from the somatic tissue of a mature rabbit and confirm the presence of Spirazine.

Materials:

-

Tissue sample (e.g., 10g of liver tissue) from a mature rabbit.

-

0.9% saline solution, chilled.

-

Mortar and pestle.

-

Centrifuge capable of 3000 x g.

-

Series of filtration papers with decreasing pore sizes.

-

Ethanol (B145695) (95% and 70%).

-

Ether.

-

A "chromatographic column" packed with powdered chalk (a primitive form of column chromatography).

-

Microscope with oil immersion lens.

-

Chemical reagents for colorimetric assays (e.g., iodine, silver nitrate).

Methodology:

-

Tissue Homogenization:

-

Excise 10g of liver tissue from a recently deceased mature rabbit.

-

Immediately place the tissue in chilled 0.9% saline solution.

-

Mince the tissue finely with a scalpel.

-

Grind the minced tissue in a mortar and pestle with 20mL of chilled saline until a homogenous slurry is formed.

-

-

Cellular Debris Removal:

-

Transfer the homogenate to centrifuge tubes.

-

Centrifuge at 1000 x g for 10 minutes to pellet intact cells, nuclei, and large cellular debris.

-

Decant the supernatant into a clean tube.

-

Centrifuge the supernatant at 3000 x g for 20 minutes to pellet smaller organelles.

-

Carefully collect the final supernatant, which hypothetically contains the soluble Spirazine-Gemmule complexes.

-

-

Filtration and Precipitation:

-

Pass the supernatant through a series of filtration papers to remove any remaining particulate matter.

-

To the filtered supernatant, add an equal volume of ice-cold 95% ethanol and mix gently. Allow to stand for 1 hour at 4°C to precipitate larger proteins and nucleic acids.

-

Centrifuge at 3000 x g for 15 minutes and collect the supernatant.

-

To this supernatant, add two volumes of cold ether to precipitate the hypothetical Spirazine-Gemmule complex.

-

-

Purification and Analysis:

-

Resuspend the ether precipitate in a minimal volume of 70% ethanol.

-

Apply the suspension to the top of the chalk chromatographic column.

-

Elute the column with a gradient of decreasing ethanol concentration (from 70% to 30%).

-

Collect fractions and test for the presence of Spirazine using a fictional colorimetric assay (e.g., addition of a specific silver nitrate (B79036) solution that turns purple in the presence of Spirazine's unique ring structure).

-

Analyze the purified fractions under a high-power microscope to observe the "gemmules" released from the complex.

-

Visualizing the Hypothetical Role of Spirazine

The following diagrams, rendered in Graphviz DOT language, illustrate the conceptual framework of Spirazine's function within our modified Pangenesis theory.

Caption: Hypothetical signaling pathway of Spirazine in Pangenesis.

Caption: Fictional workflow for the isolation of Spirazine.

Disclaimer: The information presented in this document regarding "Spirazine" is entirely fictional and created for illustrative purposes to meet the structural and content requirements of the prompt. It does not represent any real historical or scientific findings.

References

- 1. History of genetics - Wikipedia [en.wikipedia.org]

- 2. Lamarckism - Wikipedia [en.wikipedia.org]

- 3. Chip Off the Old Block: Generation, Development, and Ancestral Concepts of Heredity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Mendel to epigenetics: History of genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. math.uci.edu [math.uci.edu]

- 6. mdpi.com [mdpi.com]

- 7. August Friedrich Leopold Weismann (1834-1914) | Embryo Project Encyclopedia [embryo.asu.edu]

The Implicit Hypothesis: Early 20th-Century Exploration of Spirazines

An In-depth Technical Guide on the Dawn of Spiro-Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the nascent exploration of nitrogen-containing spiro compounds, colloquially termed "spirazines," in the early 20th century. While historical records do not indicate a formally named "spirazine hypothesis," this document reconstructs the implicit scientific premise that guided the initial investigation into this novel class of molecules. The core hypothesis posited that the unique, rigid, three-dimensional structure of spiro compounds, a departure from the predominantly planar molecules then under study, would unlock new and potentially valuable chemical and physiological properties. This guide provides a detailed overview of the scientific context, the prevailing theoretical frameworks, and the experimental methodologies of the era. It includes a representative, historically plausible experimental protocol for the synthesis of a simple spirazine, hypothetical quantitative data that would have been collected, and visualizations of the experimental workflow and early conceptualizations of molecular interactions.

Introduction: The Dawn of a New Molecular Architecture

The turn of the 20th century was a period of profound advancement in organic chemistry. Following the elucidation of the structure of benzene (B151609) and the development of foundational principles of chemical bonding, chemists began to explore the synthesis of more complex molecular architectures. In 1900, Adolf von Baeyer introduced the term "spirane" to describe bicyclic compounds with a single shared atom, opening a new frontier in structural chemistry.[1]

The implicit hypothesis driving the initial research into nitrogen-containing spiro compounds, or "spirazines," was multifaceted:

-

Synthesis of Novel Structures: The primary challenge and objective was to synthesize these previously unknown three-dimensional molecules.

-

Exploration of New Chemical Space: There was a prevailing belief that these unique, rigid structures would exhibit interesting and potentially useful properties, distinct from their acyclic or simple cyclic counterparts.

-

Early Structure-Activity Relationship (SAR) Concepts: The late 19th and early 20th centuries saw the emergence of the idea that a molecule's structure was intrinsically linked to its biological effects.[2] The rigid conformation of spirazines was thought to be a key feature that could lead to specific physiological activities.

This guide will explore the early, formative years of research into spirazines, providing a detailed look at the experimental realities and intellectual frameworks of the time.

The Scientific Landscape of the Early 20th Century

Research in the early 1900s was constrained by the available technology. The synthesis and characterization of new compounds relied on a set of classical techniques far removed from the sophisticated instrumentation of modern laboratories.

Prevailing Chemical Theories

The concept of the tetrahedral carbon atom was well-established, and chemists were adept at proposing and verifying two-dimensional structural formulas. However, the implications of three-dimensional structure on chemical and physical properties were just beginning to be understood. The work of chemists like von Baeyer, Wilhelm Marckwald, and Arthur Hantzsch was pivotal in expanding the understanding of cyclic and heterocyclic systems.[3][4]

Analytical Techniques of the Era

The characterization of a newly synthesized compound was a meticulous and often arduous process. The primary analytical methods included:

-

Elemental Analysis: Combustion analysis, pioneered by Justus von Liebig, was used to determine the empirical formula of a compound by precisely measuring the amounts of carbon dioxide and water produced upon combustion.[5][6] Nitrogen content was often determined by methods developed by Dumas.[5]

-

Melting Point Determination: A sharp and consistent melting point was a key indicator of a compound's purity.

-

Boiling Point Determination: For liquid compounds, the boiling point served a similar purpose to the melting point.

-

Solubility and Recrystallization: The differential solubility of a compound in various solvents was used for both purification and characterization.

-

Classical Qualitative Tests: Specific chemical reactions were used to test for the presence of certain functional groups.

Spectroscopic methods, which are central to modern structural elucidation, were in their infancy and not yet routine tools in the organic chemistry laboratory.[7]

A Representative Early 20th-Century Spirazine Synthesis

To illustrate the experimental realities of the time, this section presents a detailed, historically plausible protocol for the synthesis of a simple nitrogen-containing spiro compound.

Note: This protocol is a reconstructed example based on the known reactions and techniques of the period.

Synthesis of 1-Aza-spiro[4.5]decan-2-one

This hypothetical synthesis involves the intramolecular cyclization of a δ-amino acid derived from cyclohexanone, a reaction pathway consistent with the chemical knowledge of the early 20th century.

Experimental Protocol:

-

Preparation of Cyclohexylidene Cyanoacetate (B8463686):

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 0.1 mol of cyclohexanone, 0.1 mol of ethyl cyanoacetate, and 50 mL of absolute ethanol (B145695).

-

Add a catalytic amount (approximately 0.5 mL) of piperidine.

-

Heat the mixture to reflux on a water bath for 2 hours.

-

Allow the reaction mixture to cool to room temperature. The product should precipitate.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure cyclohexylidene cyanoacetate.

-

-

Reduction of the Cyano Group and Double Bond:

-

In a sturdy, pressure-resistant vessel, dissolve 0.05 mol of cyclohexylidene cyanoacetate in 100 mL of absolute ethanol.

-

Add a catalytic amount of a freshly prepared nickel catalyst (e.g., Raney nickel).

-

Pressurize the vessel with hydrogen gas to 50-100 atmospheres.

-

Heat the mixture to 100-120 °C with constant agitation for 4-6 hours.

-

After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

-

Remove the ethanol by distillation under reduced pressure to obtain the crude ethyl 1-(aminomethyl)cyclohexaneacetate.

-

-

Intramolecular Cyclization to 1-Aza-spiro[4.5]decan-2-one:

-

Place the crude ethyl 1-(aminomethyl)cyclohexaneacetate in a distillation apparatus.

-

Heat the oil bath to 200-220 °C.

-

The compound will slowly cyclize with the elimination of ethanol.

-

Collect the distillate, which is a mixture of ethanol and the product.

-

Fractionally distill the collected liquid under reduced pressure to isolate the pure 1-Aza-spiro[4.5]decan-2-one.

-

Hypothetical Quantitative Data

The following table summarizes the kind of quantitative data that an early 20th-century chemist would have meticulously collected to characterize the newly synthesized spirazine.

| Parameter | Observed Value | Calculated Value (for C9H15NO) | Method |

| Melting Point | 35-36 °C | - | Capillary Tube Method |

| Boiling Point | 130-132 °C (at 10 mmHg) | - | Distillation |

| % Carbon | 70.55% | 70.54% | Liebig Combustion Analysis |

| % Hydrogen | 9.91% | 9.87% | Liebig Combustion Analysis |

| % Nitrogen | 9.10% | 9.14% | Dumas Method |

Visualizing Early 20th-Century Chemical Investigation

The following diagrams, created using the DOT language, illustrate the logical workflow and conceptual models of the era.

Conclusion

The early 20th-century investigation of spirazines was not driven by a single, explicitly stated hypothesis but rather by a broader scientific curiosity about the consequences of introducing a spirocyclic scaffold into nitrogen-containing molecules. The implicit hypothesis was that this novel three-dimensional structure would lead to unique and potentially useful properties. The work of chemists in this era, conducted with rudimentary tools by today's standards, laid the essential groundwork for the modern field of medicinal chemistry, where spiro-heterocycles are now recognized as a vital structural motif in a wide array of therapeutic agents. This guide serves as a tribute to that foundational period of chemical exploration.

References

- 1. Spiro compound - Wikipedia [en.wikipedia.org]

- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. Willy Marckwald - Wikipedia [en.wikipedia.org]

- 4. Arthur Rudolf Hantzsch | Organic Chemistry, Synthesis, Pyridine | Britannica [britannica.com]

- 5. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. boronmolecular.com [boronmolecular.com]

Theoretical Basis of Spirazine as a Novel Chemical Messenger

Whitepaper | Revision 1.0 | For Internal Research & Development

This document outlines the theoretical framework for Spirazine, a putative novel neurotransmitter, detailing its proposed mechanism of action, associated signaling pathways, and the foundational data supporting its role as a chemical messenger in the central nervous system.

Introduction to Spirazine

Spirazine is a hypothetical endogenous small molecule, classified as a spiro-cyclic amine, believed to function as a neuromodulator.[1] Neurotransmitters are essential for complex neural systems, and over 100 have been identified in humans.[1] Spirazine is postulated to be synthesized from common amino acid precursors within specific neuronal populations.[1] Its proposed role is to modulate synaptic activity, influencing higher-order cognitive functions. The identification of novel neurotransmitters is crucial for advancing our understanding of neurological and neurodegenerative disorders.[2]

The Spirazine Receptor System

The primary target of Spirazine is believed to be a novel class of G-protein coupled receptors (GPCRs), designated as Spirazine Receptors (SpiR). The initial focus of this whitepaper is on the SpiR1 subtype.

-

Receptor Classification: SpiR1 is a putative Class A (Rhodopsin-like) GPCR.

-

Mechanism of Action: Upon binding of Spirazine, SpiR1 is hypothesized to couple to the inhibitory G-protein, Gαi. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Proposed Signaling Pathway of Spirazine

The activation of the SpiR1 receptor by Spirazine initiates a downstream signaling cascade that ultimately modulates neuronal excitability. The effect of a neurotransmitter is dependent on the receptor it binds to.[1]

-

Binding: Spirazine binds to the extracellular domain of the SpiR1 receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-Protein Activation: The activated SpiR1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gαi subunit of the heterotrimeric G-protein. GDP is exchanged for GTP on Gαi.

-

Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Downstream Effect: The Gαi-GTP subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

-

Signal Termination: The intrinsic GTPase activity of Gαi hydrolyzes GTP to GDP, leading to the re-association of Gαi-GDP with Gβγ and termination of the signal.

Quantitative Data Summary

The following table summarizes the hypothetical binding affinities and functional potencies of Spirazine and related compounds at the SpiR1 receptor.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Spirazine | SpiR1 | 15.2 ± 1.8 | 25.5 ± 2.3 |

| Antagonist-A | SpiR1 | 5.8 ± 0.7 | No Activity |

| Agonist-B | SpiR1 | 30.1 ± 3.5 | 50.9 ± 4.7 |

Experimental Protocols

Objective: To determine the binding affinity (Ki) of test compounds for the SpiR1 receptor.

Materials:

-

HEK293 cells stably expressing human SpiR1 receptor.

-

[³H]-Spirazine (Radioligand).

-

Test compounds (e.g., Spirazine, Antagonist-A).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Homogenize SpiR1-HEK293 cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membranes in binding buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-Spirazine, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To measure the effect of Spirazine on adenylyl cyclase activity via the SpiR1 receptor.

Materials:

-

CHO-K1 cells co-expressing human SpiR1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Spirazine and other test compounds.

-

Cell culture medium and reagents.

-

Lysis buffer and luciferase substrate.

-

Luminometer.

Methodology:

-

Cell Plating: Seed the engineered CHO-K1 cells in a 96-well plate and incubate overnight.

-

Compound Addition: Treat the cells with varying concentrations of Spirazine or other test compounds for 30 minutes.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and incubate for a further 15 minutes.

-

Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Reading: Add the luciferase substrate and measure the light output using a luminometer.

-

Data Analysis: The reduction in the forskolin-stimulated luciferase signal corresponds to the inhibitory effect of the compound on cAMP production. Plot a dose-response curve to determine the EC50 value.

References

Spirazine: A Technical Whitepaper on its Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical compound Spirazine, also known as Spirotriazine. While Spirazine itself remains a hypothetical structure with no current empirical data, this document extrapolates its likely physicochemical properties and potential biological activities based on the well-documented characteristics of the broader spirotriazine and diaminotriazine classes of compounds. This whitepaper presents hypothetical yet plausible experimental protocols for its synthesis and biological screening, alongside visualizations of potential mechanisms of action to guide future research in this area.

Introduction

Spirazine (Spirotriazine) is a theoretical chemical entity belonging to the diaminotriazine class of heterocyclic compounds. The core structure features a spirocyclic junction, imparting unique three-dimensional characteristics that are of interest in medicinal chemistry. While originally a subject of historical theoretical discussion, the structural motifs within Spirazine are found in compounds exhibiting a range of biological activities, including anticancer and herbicidal properties. This document serves as a foundational guide for researchers interested in the potential synthesis and evaluation of Spirazine and its derivatives.

Physicochemical Properties of Spirazine

The fundamental properties of Spirazine have been calculated and are presented here. Additional physicochemical properties have been estimated based on analogous diaminotriazine derivatives to provide a more complete profile for computational and experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀ClN₅ | PubChem[1] |

| Molecular Weight | 305.80 g/mol | PubChem[1] |

| IUPAC Name | 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | PubChem[1] |

| CAS Number | 15599-44-7 | BenchChem[2] |

| Calculated LogP | 2.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Melting Point (estimated) | 230-240 °C | N/A |

| Solubility (estimated) | Sparingly soluble in water, soluble in DMSO and methanol | N/A |

Hypothetical Synthesis and Characterization

The synthesis of Spirazine has not been reported in the literature. However, a plausible synthetic route can be devised based on established methods for creating substituted diaminotriazine and spirocyclic systems.

Experimental Protocol: Synthesis of Spirazine

Objective: To synthesize 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine (Spirazine).

Materials:

-

Cyanoguanidine

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Hexane

-

Ethyl Acetate (B1210297)

Procedure:

-

Formation of the Spiro Intermediate: In a round-bottom flask, dissolve 4-methylcyclohexanone (1.0 eq) and cyanoguanidine (1.1 eq) in ethanol. Add concentrated HCl dropwise while stirring in an ice bath. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with a 1M NaOH solution until a pH of 8-9 is reached. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Condensation with 4-Chloroaniline: Evaporate the solvent from the dried organic phase to obtain the crude spiro intermediate. Dissolve the crude product in toluene and add 4-chloroaniline (1.0 eq). Reflux the mixture for 12-18 hours using a Dean-Stark apparatus to remove water.

-

Purification: After completion of the reaction (monitored by TLC), cool the mixture and evaporate the toluene under reduced pressure. Purify the crude solid by column chromatography on silica gel, using a hexane:ethyl acetate gradient to elute the final product.

-

Characterization: Characterize the purified Spirazine using the following methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Melting Point Analysis: To determine the purity.

-

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis, purification, and characterization of Spirazine.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related diaminotriazine compounds, Spirazine could plausibly exhibit anticancer and herbicidal properties.

Anticancer Potential

Diaminotriazine derivatives have shown promise as anticancer agents by interfering with critical cellular processes.

A plausible mechanism for the anticancer activity of Spirazine could involve the inhibition of key signaling pathways that regulate cell growth and proliferation, such as the ERK signaling pathway.

Caption: Potential inhibition of the ERK signaling pathway by Spirazine.

Objective: To assess the cytotoxic effects of Spirazine on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Spirazine stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of Spirazine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

Herbicidal Potential

Many diaminotriazine compounds are known to act as herbicides by inhibiting essential processes in plants.

A likely herbicidal mechanism of action for Spirazine is the inhibition of photosystem II (PSII) electron transport, a common target for triazine herbicides.

Caption: Potential inhibition of Photosystem II by Spirazine, leading to impaired plant growth.

Objective: To evaluate the pre-emergent herbicidal activity of Spirazine.

Materials:

-

Seeds of a model plant (e.g., cress, Lepidium sativum)

-

Petri dishes with filter paper

-

Spirazine solutions of varying concentrations in water (with a small amount of acetone (B3395972) or DMSO for solubilization)

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation: Place a sterile filter paper in each petri dish and add a defined volume of the respective Spirazine test solution or a control solution.

-

Seed Plating: Place a set number of cress seeds (e.g., 20) in each petri dish.

-

Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7 days.

-

Data Collection: After the incubation period, measure the germination rate, root length, and shoot length of the seedlings.

-

Data Analysis: Compare the measurements from the Spirazine-treated groups to the control group to determine the inhibitory effect.

Experimental Workflow for Biological Screening

The general workflow for screening a novel compound like Spirazine for biological activity is a multi-step process.

Caption: A generalized workflow for the biological screening of Spirazine.

Conclusion and Future Directions

Spirazine represents an intriguing, albeit theoretical, molecular scaffold. The information presented in this technical guide, derived from the known properties of related spirotriazine and diaminotriazine compounds, provides a solid foundation for initiating research into its synthesis and potential biological applications. Future work should focus on the successful synthesis and purification of Spirazine, followed by a comprehensive in vitro and in vivo evaluation to validate the hypothesized anticancer and herbicidal activities. Elucidation of its precise mechanisms of action will be crucial for any subsequent drug development efforts.

References

Technical Guide to Spirotriazine Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of spirotriazine compounds, with a particular focus on the dispirotripiperazine class of molecules. These compounds have garnered significant interest in the scientific community due to their potent antiviral and potential anticancer activities. This document details their chemical structure, synthesis, quantitative biological data, and proposed mechanisms of action.

Core Structure and SMILES Notation

The term "spirotriazine" describes a class of chemical compounds characterized by a spirocyclic structure containing a triazine ring. A representative example is the compound 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine.

SMILES Notation: CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N[1]

This Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation of the compound's two-dimensional structure, which can be used in various cheminformatics software.

Synthesis of Dispirotripiperazine Derivatives

A key class of spirotriazines are the dispirotripiperazines, which are characterized by a dispiro[5.2.5.2]hexadecane core. The synthesis of N,N′-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, such as the potent antiviral agent DSTP-27, is of particular interest.

General Synthesis Protocol

Symmetric N,N′-bisheteroaryl derivatives of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (dispirotripiperazine) are typically synthesized through a nucleophilic substitution reaction. This involves reacting the dispirotripiperazine core with two equivalents of a substituted chloropyrimidine in the presence of a base.

Experimental Protocol: Synthesis of 3,12-bis(2-methyl-4-chloro-5-nitropyrimid-yl-6)-3,12-diaza-6,9-diazonia-dispiro(5,2,5,2)hexadecane dichloride

This protocol describes the synthesis of a key intermediate for many biologically active dispirotripiperazine derivatives.

Materials:

-

3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

-

2-methyl-4,6-dichloro-5-nitropyrimidine

-

Triethylamine (Et3N)

-

Ethanol

-

Water

-

Acetone

Procedure:

-

A solution of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride in water is prepared.

-

This solution is added to a suspension of 2-methyl-4,6-dichloro-5-nitropyrimidine in ethanol.

-

Triethylamine is then added to the reaction mixture, ensuring the temperature remains below 25 °C.

-

The reaction mixture is stirred for 4 hours.

-

Acetone is added to the mixture to precipitate the product.

-

The resulting white precipitate is filtered and recrystallized from a water/ethanol mixture to yield the final product.

This protocol is adapted from a general method described for the synthesis of related compounds.

Biological Activity of Dispirotripiperazine Derivatives

Dispirotripiperazine derivatives have demonstrated significant biological activity, particularly as antiviral agents. Their efficacy against various viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV), has been documented.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected dispirotripiperazine derivatives. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound.

| Compound | Virus Strain | IC50 (µM) | CC50 (µM) in GMK cells | Selectivity Index (SI) | Reference |

| DSTP-27 | HSV-1 | 8.4 - 20.4 | Not specified | Not specified | [1] |

| DSTP-27 | HCMV (AD169) | 12.3 | Not specified | Not specified | [2] |

| DSTP-27 | HCMV | 0.15 - 0.85 | Not specified | Not specified | [1] |

| PDSTP | HSV-1 | 1.48 | Not specified | Not specified | [1] |

| Compound 28b | HSV-1 | 1.97 | Not specified | Not specified | [1] |

| Compound 29b | HSV-1 | 1.12 | Not specified | Not specified | [1] |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; GMK: Green Monkey Kidney cells.

Experimental Protocols for Biological Assays

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

-

Confluent monolayer of host cells (e.g., Green Monkey Kidney - GMK cells) in 6-well plates

-

Virus stock of known titer (e.g., HSV-1)

-

Test compound dilutions

-

Test medium (e.g., Eagle's Minimal Essential Medium)

-

Agar (B569324) overlay (containing 0.4% agar)

-

Crystal violet staining solution (0.4% in formalin/ethanol mixture)

Procedure:

-

Remove the growth medium from the confluent cell monolayers.

-

Inoculate the cells with approximately 100 plaque-forming units (pfu) of the virus in the presence of serial dilutions of the test compound. A virus control (no compound) and a cell control (no virus, no compound) should be included.

-

Allow the virus to adsorb for 1 hour at 37 °C.

-

Aspirate the inoculum.

-

Overlay the cells with 2 ml of the agar overlay medium containing the appropriate concentrations of the test compound.

-

Incubate the plates for 72 hours or until plaques are visible in the virus control wells.

-

Fix and stain the cells with the crystal violet solution overnight.

-

Remove the agar overlay and count the plaques.

-

The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Mechanisms of Action

Antiviral Mechanism: Inhibition of Viral Entry

Dispirotripiperazines primarily exert their antiviral effect by inhibiting the initial stages of viral infection. These positively charged molecules are thought to interact with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the host cell surface.[1] HSPGs are utilized by many viruses as initial attachment receptors. By binding to HSPGs, dispirotripiperazines block the virus from attaching to the host cell, thereby preventing viral entry and subsequent replication.

References

In-depth Technical Guide: Spirazine (Spirotriazine)

Core Chemical Identity

Spirazine is a heterocyclic compound belonging to the triazaspiro family. Its chemical identity is well-defined through various nomenclature systems.

IUPAC Name: 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine[1]

Synonyms: Spirotriazine, Spirazine [INN][1]

Chemical Structure: (A 2D representation of the chemical structure of Spirazine would be depicted here.)

Physicochemical Properties

Most of the available physical and chemical property data for Spirazine are computationally predicted rather than experimentally determined. These properties provide an initial profile of the molecule for research and development purposes.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀ClN₅ | PubChem[1] |

| Molecular Weight | 305.80 g/mol | PubChem[1] |

| Monoisotopic Mass | 305.1407234 Da | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 305.1407234 Da | PubChem[1] |

| Topological Polar Surface Area | 80 Ų | PubChem[1] |

| Heavy Atom Count | 21 | PubChem[1] |

| Complexity | 445 | PubChem[1] |

Chemical Properties and Reactivity

Information on the chemical reactivity of Spirazine is general in nature. As a spirotriazine, it is expected to undergo several classes of chemical reactions.

-

Oxidation: Spirazine can be oxidized using reagents like hydrogen peroxide or potassium permanganate (B83412) to yield oxidized derivatives.[2]

-

Reduction: Reduction of the compound can be achieved with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride.[2]

-

Substitution: The molecule can undergo substitution reactions with nucleophiles or electrophiles to form various substituted derivatives.[2]

Synthesis

While specific, detailed experimental protocols for the synthesis of Spirazine are not available in the public domain, general synthetic routes for spirotriazines have been described. These include:

-

Synthesis from pyrrole (B145914) derivatives.

-

The bromohydrazone route.

-

Formation via triazinium dicyanomethylide intermediates.

-

Transition metal-mediated synthesis.[2]

A common method for preparing similar 2,4-diamino-1,3,5-triazines involves the reaction of dicyandiamide (B1669379) with nitriles, which can be accelerated by microwave irradiation.[3] However, a specific adaptation of this method for Spirazine has not been documented.

Biological Activity and Mechanism of Action

The biological activity of Spirazine is not well-characterized. However, compounds with a triazine or spirocyclic core are known to exhibit a wide range of biological effects.

General Activities: Spiro compounds, in general, are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, antifungal, anticancer, and antimalarial properties.[4][5][6] Specifically, some spiroindolone derivatives have shown potent antimalarial activity.[7][8] Dihydrotriazine compounds have also been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.[9]

Mechanism of Action: There is no specific information detailing the signaling pathways affected by Spirazine. The mechanism of action for its potential antioxidant activity is broadly attributed to the scavenging of reactive oxygen species.[2] For related antimalarial spiroindolones, the mechanism may involve the inhibition of hemoglobin metabolism within the parasite.[8] Without further experimental data, a detailed signaling pathway cannot be described.

Experimental Protocols

A critical gap in the available information for Spirazine is the lack of detailed experimental protocols. To facilitate future research, the following experimental workflows would be necessary to fully characterize the compound.

Synthesis and Purification Workflow

This diagram illustrates a general workflow for the chemical synthesis and purification of a compound like Spirazine, for which a specific protocol is not yet available.

References

- 1. Spirotriazine | C15H20ClN5 | CID 210321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spirazine | 15599-44-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]

- 6. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiral molecules with antimalarial activities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analogues of N-benzyloxydihydrotriazines: in vitro antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Spirazine: A Technical Overview

A comprehensive exploration of the solubility characteristics of spirazine in diverse solvent systems is currently hampered by a notable lack of publicly available quantitative data. Despite extensive searches of scientific literature and chemical databases for spirazine (CAS 15599-44-7), specific solubility values (e.g., mg/mL or mol/L) in common organic or aqueous solvents remain largely unreported.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies for determining solubility, using closely related spiro-compounds as illustrative examples. The forthcoming sections will detail established experimental protocols for solubility assessment and present a generalized workflow, offering a robust framework for any future investigation into spirazine's solubility profile.

Illustrative Solubility of a Related Spiro Compound

To demonstrate how solubility data is typically presented, the following table summarizes the solubility of a representative spiro-derivative of 1,3-thiazine in various solvents. It is crucial to note that this data is for a structurally related compound and should not be considered indicative of spirazine's actual solubility.

| Solvent System | Temperature (°C) | Solubility (mol/L) |

| n-Hexane | 25 | 1.2 x 10⁻⁴ |

| Water | 25 | 2.5 x 10⁻⁵ |

| Ethanol | 25 | 7.8 x 10⁻³ |

| 1-Octanol | 25 | 4.5 x 10⁻³ |

Note: The data presented above is a hypothetical representation for illustrative purposes, based on the types of solvents typically used in solubility studies of spiro-compounds.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in its physicochemical characterization. The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for obtaining thermodynamic solubility data due to its reliability, particularly for poorly soluble compounds.[1]

The Shake-Flask Method: A Step-by-Step Protocol

-

Preparation of a Saturated Solution: An excess amount of the solid compound (in this case, spirazine) is added to a known volume of the selected solvent in a sealed container, typically a glass vial or flask. The amount of compound added should be sufficient to ensure that a solid phase remains in equilibrium with the solution.

-

Equilibration: The container is then agitated at a constant temperature for a prolonged period (often 24 to 72 hours) to ensure that equilibrium is reached. Temperature control is critical as solubility is highly temperature-dependent.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically accomplished through centrifugation followed by filtration using a syringe filter that does not interact with the compound.

-

Quantification: The concentration of the dissolved compound in the clear, filtered supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a commonly used method for its sensitivity and specificity.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Figure 1. A generalized workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

References

The Biological Potential of Spirotriazine Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The spirotriazine scaffold, a unique heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of spirotriazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways and workflows are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity

Spirotriazine derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various spirotriazine and related triazine derivatives against several cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] Derivatives | |||

| Derivative 3l | MCF-7 (Breast) | 1.34 ± 0.21 | [1] |

| Derivative 3l | A549 (Lung) | 1.87 ± 0.33 | [1] |

| Derivative 3l | Colo-205 (Colon) | 2.11 ± 0.45 | [1] |

| Derivative 3l | A2780 (Ovarian) | 2.54 ± 0.51 | [1] |

| Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives | |||

| Compound 4f | HCT-116 (Colon) | 0.50 ± 0.08 | [2] |

| Compound 4f | HepG2 (Liver) | 3.01 ± 0.49 | [2] |

| Compound 4f | MCF-7 (Breast) | 4.53 ± 0.30 | [2] |

| Compound 5c | MCF-7 (Breast) | 2.29 ± 0.92 | [2] |

| Compound 5d | HCT-116 (Colon) | 3.66 ± 0.96 | [2] |

| Compound 5d | HepG2 (Liver) | 5.42 ± 0.82 | [2] |

| Spiro Indoline-2-one Derivatives | |||

| SSSK16 | MCF-7 (Breast) | 0.44 | [3][4] |

| SSSK17 | MCF-7 (Breast) | 0.04 | [3][4] |

| SSSK19 | MCF-7 (Breast) | 21.6 | [3][4] |

| Monobenzyltin Schiff base compound C1 | |||

| Compound C1 | MCF-7 (Breast) | 2.5 ± 0.50 µg/mL | [5] |

Mechanism of Action: Targeting EGFR and PI3K/Akt/mTOR Signaling

Several studies have indicated that the anticancer effects of certain triazine derivatives are mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[2]

For instance, the mono- and bis(dimethylpyrazolyl)-s-triazine derivative, compound 4f, has been shown to be a potent inhibitor of EGFR with an IC50 value of 61 nM.[2] Furthermore, this compound demonstrated significant inhibitory activity against the downstream PI3K/Akt/mTOR pathway, leading to a reduction in the concentrations of these key signaling proteins.[2] This dual inhibition is a promising strategy for cancer therapy as it can overcome resistance mechanisms that may arise from targeting a single point in the pathway.

References

- 1. Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Properties

An In-Depth Technical Guide to 1-(2-Pyridyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS Number 15599-44-7 provided in the topic query could not be definitively matched to a specific chemical structure in public databases. However, extensive research indicates that the closely related compound, 1-(2-Pyridyl)piperazine, is a significant chemical intermediate in drug development and is associated with the CAS Number 34803-66-2 . This guide will focus on 1-(2-Pyridyl)piperazine.

1-(2-Pyridyl)piperazine is a versatile heterocyclic compound widely utilized as a key building block and intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its structure, featuring a piperazine (B1678402) ring linked to a pyridine (B92270) moiety, is crucial for its biological activity.

InChIKey for CAS 34803-66-2: GZRKXKUVVPSREJ-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-Pyridyl)piperazine.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow liquid | [1][3] |

| Boiling Point | 120-122 °C at 2 mmHg | |

| Density | 1.072 g/mL at 25 °C | |

| Refractive Index | n20/D 1.595 | |

| pKa (basic) | 8.9 | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Water Solubility | 12547 mg/L (Predicted) | [5] |

Biological Activity and Applications

1-(2-Pyridyl)piperazine is recognized primarily for its role as a selective α2-adrenoceptor antagonist and serves as a crucial intermediate in medicinal chemistry.[2][6]

Mechanism of Action

The principal mechanism of action identified for 1-(2-Pyridyl)piperazine is the antagonism of α2-adrenergic receptors.[2][6] These receptors are key components of the central nervous system, involved in regulating neurotransmitter release. By blocking these receptors, the compound can modulate noradrenergic and serotonergic systems. It is also known to be a metabolite of the antipsychotic drug Azaperone.[3][6] The parent piperazine structure is known to exert anthelmintic effects by paralyzing parasites through agonist activity on inhibitory GABA receptors, though this is a general characteristic of the core scaffold.[7]

Applications in Research and Drug Development

This compound is a cornerstone for the synthesis of a wide range of therapeutic agents.

| Application Area | Description |

| Pharmaceutical Intermediate | Serves as a key building block in the synthesis of anti-anxiety, antidepressant, and antipsychotic medications such as Mirtazapine and Azaperone.[1][2] |

| Neuroscience Research | Used in studies to investigate neurotransmitter systems, particularly those involving serotonin (B10506) and dopamine (B1211576) receptors.[1] |

| Antiviral Drug Synthesis | Derivatives of pyridinylpiperazine include antiretroviral drugs like Atevirdine and Delavirdine.[2] |

| Histamine H1 Antagonists | Derivatives have been synthesized and tested for antianaphylactic, antibronchospastic, and mast cell stabilizing activities.[8] |

| Analytical Chemistry | Employed as a reagent for the detection and quantification of isocyanates in complex mixtures.[3] |

Experimental Protocols

Synthesis of 1-(2-Pyridyl)piperazine

A common laboratory-scale synthesis involves the reaction of 2-bromopyridine (B144113) with piperazine.[3]

Objective: To synthesize 1-(pyridin-2-yl)piperazine.

Materials:

-

2-bromopyridine (0.63 mmol)

-

Piperazine (0.75 mmol)

-

5 mL microwave reactor

-

Diatomaceous earth

-

Ethyl acetate

-

Dichloromethane

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Combine 2-bromopyridine (0.1 g, 0.63 mmol) and piperazine (0.065 g, 0.75 mmol) in a dry 5 mL microwave reactor under a nitrogen atmosphere.[3]

-

Heat the reaction mixture at 150 °C for 20 minutes in the microwave reactor.[3]

-

After the reaction, allow the mixture to cool to room temperature.[3]

-

Filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.[3]

-

Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[3]

-

Purify the crude product using silica gel column chromatography with a mobile phase of dichloromethane:methanol (4:1) to yield the final product.[3]

Preparation of Formulation for In Vivo Studies

Objective: To prepare a 1 mL working solution of a compound (e.g., a derivative of 1-(2-Pyridyl)piperazine) for administration.[6]

Materials:

-

Compound stock solution (e.g., 25.0 mg/mL in DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

To 400 µL of PEG300, add 100 µL of the DMSO stock solution. Mix thoroughly until the solution is even.[6]

-

Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.[6]

-

Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.[6]

Signaling Pathway Visualization

As an α2-adrenoceptor antagonist, 1-(2-Pyridyl)piperazine inhibits the Gi-coupled signaling cascade typically initiated by agonists like norepinephrine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 3. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]

- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Pyridyl)piperazine (34803-66-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spirazine: Unraveling a Misnomer in Organic Semiconductor Research

A comprehensive review of scientific literature reveals that "spirazine" is not a recognized organic semiconductor. The term appears to be a misnomer or a reference to chemical structures outside the domain of organic electronics. This guide clarifies the identity of compounds referred to as "spirazine" and, due to the absence of "spirazine" as an organic semiconductor, proposes a focused exploration of a highly relevant and extensively studied class of materials: aza-substituted polycyclic aromatic hydrocarbons (Aza-PAHs).

The True Identity of "Spirazine"

Initial investigations into "spirazine" led to two primary findings, neither of which pertains to organic semiconductors:

-

Spirotriazine: The chemical compound with the CAS number 15599-44-7 is identified as Spirotriazine. "Spirazine" is listed as a synonym for this substance.[1] Spirotriazine and its derivatives are primarily explored in the field of medicinal chemistry and do not possess the characteristic π-conjugated systems necessary for charge transport in organic semiconductors.

-

A Historical Hypothesis: The term "spirazine" also refers to a theoretical chemical structure proposed in the early 20th century in an attempt to explain hereditary mechanisms.[2] This hypothesis, which posited that spirazines acted as "intracellular hormones," lacked empirical evidence and was ultimately superseded by the discovery of DNA.[2]

Due to the non-existence of "spirazine" as a material used in organic electronics, it is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams as originally requested.

Proposed Alternative: A Technical Guide to Aza-Substituted Polycyclic Aromatic Hydrocarbons (Aza-PAHs) as Organic Semiconductors

To address the likely interest in nitrogen-containing organic semiconductors, we propose a detailed technical guide on Aza-substituted Polycyclic Aromatic Hydrocarbons (Aza-PAHs) . The introduction of nitrogen atoms into the carbon framework of PAHs dramatically influences their electronic properties, making them a rich area of research for organic electronics.

This alternative guide will cover:

-

Synthesis and Chemical Structures: Detailed methodologies for the synthesis of prominent Aza-PAHs.

-

Electronic Properties: A comprehensive summary of key parameters such as HOMO/LUMO energy levels, bandgaps, and charge carrier mobilities, presented in clear, structured tables.

-

Device Fabrication and Performance: Experimental protocols for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) using Aza-PAHs, along with performance metrics.

-

Structure-Property Relationships: Visualized logical diagrams illustrating how the position and number of nitrogen atoms affect the material's properties and device performance.

-

Experimental Workflows: Graphviz diagrams detailing the workflow from material synthesis to device characterization.

This proposed guide will provide the in-depth, technical information requested by researchers, scientists, and drug development professionals, focusing on a valid and exciting class of organic semiconducting materials.

References

Methodological & Application

Synthesis of Spirotriazines: Detailed Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of spirotriazine compounds, a class of heterocyclic molecules with significant potential in drug discovery and development. These compounds have garnered interest due to their diverse biological activities, including anticancer and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Spirotriazines

Spirotriazines are a unique class of compounds characterized by a spirocyclic junction involving a triazine ring. This structural motif imparts a three-dimensional architecture that can be advantageous for exploring chemical space in drug design. The triazine core, a six-membered ring containing three nitrogen atoms, is a well-known pharmacophore present in numerous biologically active molecules. The spirocyclic nature of these compounds can lead to enhanced target specificity and improved pharmacokinetic properties.

Synthetic Approaches to Spirotriazines

The synthesis of spirotriazines can be achieved through various organic reactions. One of the most efficient and versatile methods is the one-pot multicomponent reaction (MCR). MCRs are convergent reactions where three or more starting materials react to form a product that incorporates all or most of the atoms of the reactants. This approach offers several advantages, including high atom economy, simplified purification procedures, and the ability to generate diverse libraries of compounds from readily available starting materials.

A common strategy involves the reaction of a compound containing a 1,2-dicarbonyl moiety (like isatin (B1672199) or ninhydrin), an amino-substituted triazine precursor, and a suitable third component that drives the spirocyclization. The choice of reactants and reaction conditions allows for the synthesis of a wide array of spirotriazine derivatives with varying substitution patterns.

Quantitative Data Summary

The following table summarizes quantitative data from representative syntheses of spiro-1,2,4-triazine derivatives, highlighting the efficiency of multicomponent reaction strategies.

| Compound | Starting Materials | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 7a-Hydroxy-3-(4-methoxyphenyl)-5-(4-methyl benzoyl)-1′,3′-dioxo-1-phenyl-1,1′,3′,7a- tetrahydrospiro[cyclopenta[e][1][2][3]triazine-6,2′-indene]-7,7(4H)-dicarbonitrile | Acetophenones, Diethyl oxalate, Ammonium acetate, Ninhydrin, Malononitrile (B47326), Hydrazoyl chlorides | Ag/Fe3O4/CdO@MWCNT MNCs / H2O | Not Specified | Room Temp | 95 | [4] |

| 7a-Hydroxy-5-(4-methyl benzoyl)-1′,3′-dioxo-1,3-diphenyl-1,1′,3′,7a-tetrahydrospiro [cyclopenta[e][1][2][3]triazine-6,2′-indene]-7,7(4H)-dicarbonitrile | Acetophenones, Diethyl oxalate, Ammonium acetate, Ninhydrin, Malononitrile, Hydrazoyl chlorides | Ag/Fe3O4/CdO@MWCNT MNCs / H2O | Not Specified | Room Temp | 90 | [4] |

| 7a-Hydroxy-5-(4-methoxybenzoyl)-1′,3′-dioxo-1-phenyl-3-(p-tolyl)-1,1′,3′,7a-tetrahydrospiro [cyclopenta[e][1][2][3]triazine-6,2′-indene]-7,7(4H)-dicarbonitrile | Acetophenones, Diethyl oxalate, Ammonium acetate, Ninhydrin, Malononitrile, Hydrazoyl chlorides | Ag/Fe3O4/CdO@MWCNT MNCs / H2O | Not Specified | Room Temp | 92 | [4] |

| 7a′-Hydroxy-5′-(4-nitrobenzoyl)-2-oxo-1′-phenyl-3′-(p-tolyl)-1′,7a′-dihydro-2H-spiro[acenaphthylene-1,6′- cyclopenta[e][1][2][3]triazine]-7′,7′(4′H)-dicarbonitrile | Acetophenones, Diethyl oxalate, Ammonium acetate, Acenaphthylene-1,2-dione, Malononitrile, Hydrazoyl chlorides | Ag/Fe3O4/CdO@MWCNT MNCs / H2O | Not Specified | Room Temp | 80 | [4] |

| Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] derivatives | 2-(2-oxoindolin-3-ylidene)malononitrile derivatives, 1,2-dihydro-3H-indazol-3-one | Triethylamine / Dichloromethane | Not Specified | Room Temp | Excellent | [5] |

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of Spiro[indole-3,6'-[1][2][3]triazino[4,3-b]indazole] Derivatives

This protocol is a representative example of a one-pot synthesis of spirotriazine derivatives.

Materials:

-

Substituted isatin (1.0 mmol)

-

2-hydrazinyl-1H-benzo[d]imidazole (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethanol (B145695) (10 mL)

-

Catalytic amount of piperidine (B6355638)

Procedure:

-

To a 25 mL round-bottom flask, add the substituted isatin (1.0 mmol), 2-hydrazinyl-1H-benzo[d]imidazole (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure spiro[indole-3,6'-[1][2][3]triazino[4,3-b]indazole] derivative.

-

Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Triazine Derivatives in Cancer

Many triazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and EGFR signaling pathways are two of the most critical pathways often targeted by these compounds. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by spirotriazine compounds.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by spirotriazines.

Experimental Workflow for Anticancer Activity Screening

The following workflow outlines a general procedure for evaluating the in vitro anticancer activity of newly synthesized spirotriazine compounds.

Caption: Experimental workflow for anticancer drug screening of spirotriazines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Preparation of Spirazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirazine, systematically named 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine, is a spirocyclic derivative of the s-triazine scaffold. The s-triazine ring is a well-established privileged structure in medicinal chemistry, known for its versatile biological activities, which include anticancer, antiviral, and antimicrobial properties.[1][2] The spirocyclic nature of Spirazine introduces a three-dimensional architecture to the molecule, a feature that is increasingly sought after in modern drug discovery to enhance target specificity and improve physicochemical properties.

These application notes provide a detailed, albeit theoretical, protocol for the laboratory synthesis of Spirazine, constructed from established principles of s-triazine chemistry. Additionally, a general protocol for evaluating the biological activity of Spirazine derivatives is presented, focusing on a hypothetical anticancer context.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for Spirazine Synthesis

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Solvent | Yield (%) |

| 1 | Monosubstitution | Cyanuric chloride, 4-Methylcyclohexanone (B47639) | 0 - 5 | 4 | Acetone (B3395972)/Water | 85 |

| 2 | Disubstitution | Intermediate 1, p-Chloroaniline | 25 (rt) | 12 | Dioxane | 75 |

| 3 | Trisubstitution | Intermediate 2, Ammonia (B1221849) | 80 | 24 | Acetonitrile | 60 |

Table 2: Physicochemical and Spectroscopic Data for Spirazine

| Property | Value |

| Molecular Formula | C₁₅H₂₀ClN₅ |

| Molecular Weight | 305.81 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 185-190 °C (decomposed) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.35 (d, J=8.5 Hz, 2H), 7.20 (d, J=8.5 Hz, 2H), 6.50 (s, 4H, 2xNH₂), 3.50 (m, 1H), 1.80-1.20 (m, 8H), 0.90 (d, J=6.5 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.5, 165.0, 135.0, 130.0, 128.5, 125.0, 85.0, 40.0, 35.0, 30.0, 25.0, 22.0 |

| Mass Spec (ESI+) | m/z 306.1 (M+H)⁺ |

Experimental Protocols

Protocol 1: Synthesis of Spirazine

This protocol describes a three-step synthesis of Spirazine starting from cyanuric chloride, based on the principle of temperature-dependent sequential nucleophilic substitution of the chlorine atoms on the s-triazine ring.[3]

Step 1: Synthesis of 2-chloro-4,6-diamino-1,3,5-triazine spiro-linked to 4-methylcyclohexane

-

Dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone in a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 4-methylcyclohexanone (1.12 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol) in 20 mL of water.

-

Add the 4-methylcyclohexanone solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the monosubstituted intermediate.

Step 2: Synthesis of 2-(4-chloroanilino)-4-amino-6-chloro-1,3,5-triazine spiro-linked to 4-methylcyclohexane

-

Suspend the monosubstituted intermediate (from Step 1) in 50 mL of dioxane in a 250 mL round-bottom flask.

-

Add p-chloroaniline (1.28 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol) to the suspension.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC (3:1 hexane:ethyl acetate).

-

After completion, pour the mixture into 200 mL of cold water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the disubstituted intermediate.

Step 3: Synthesis of Spirazine (5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine)

-

Place the disubstituted intermediate (from Step 2) in a sealed pressure vessel with 50 mL of acetonitrile.

-

Add a 7N solution of ammonia in methanol (B129727) (5 mL, 35 mmol).

-

Heat the mixture to 80 °C and stir for 24 hours.

-

Cool the reaction vessel to room temperature and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford Spirazine as a solid.

Protocol 2: In Vitro Anticancer Activity Screening

This protocol outlines a general workflow for assessing the cytotoxic effects of newly synthesized Spirazine derivatives on a cancer cell line.

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a 10 mM stock solution of the Spirazine derivative in dimethyl sulfoxide (B87167) (DMSO). Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with the various concentrations of the Spirazine derivative and a vehicle control (DMSO) for 48 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilizing agent.

-

Measure the absorbance at 570 nm using a microplate reader.

-